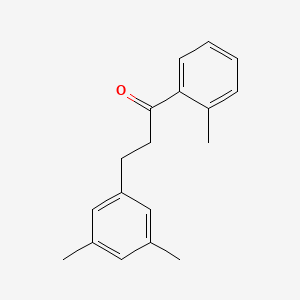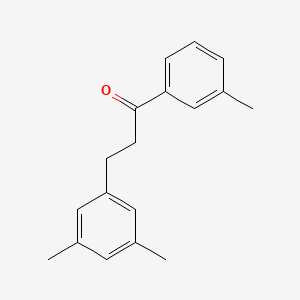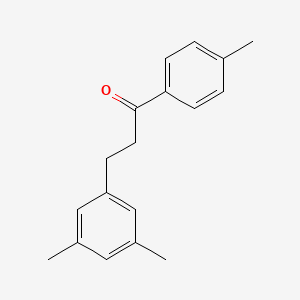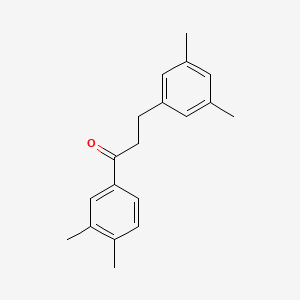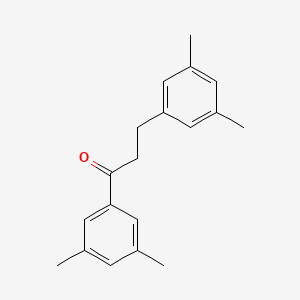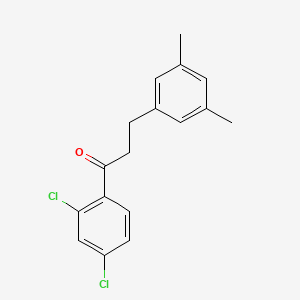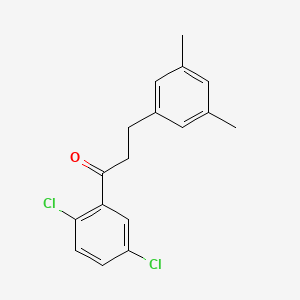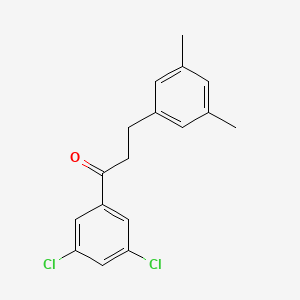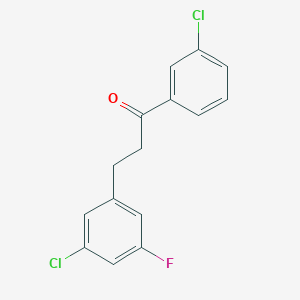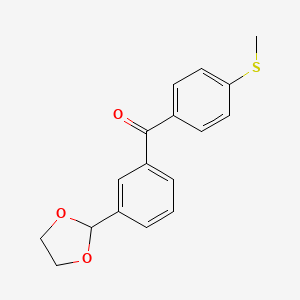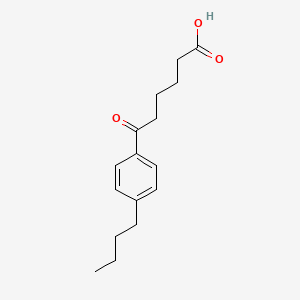
6-(4-Butylphenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Butylphenyl)-6-oxohexanoic acid, also known as BPHA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPHA is a derivative of the fatty acid, caprylic acid, and is classified as a medium-chain fatty acid.
Applications De Recherche Scientifique
Synthesis and Effects on Eicosanoid Biosynthesis
A series of 6-aryl-4-oxohexanoic acids, including 6-(4-Butylphenyl)-6-oxohexanoic acid, were synthesized and their effects on arachidonic acid metabolism were studied. These compounds, tested in models used for evaluating non-steroidal anti-inflammatory drugs (NSAIDs), demonstrated significant anti-inflammatory activities, comparable to or higher than fenbufen, a known NSAID (Abouzid et al., 2007).
Mass Spectrometric Characterization
The mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, was performed using electrospray ionization coupled with a triple quadrupole and TOF analyzer hybrid system. This study provided insights into the fragmentation pathways and molecular structure of these acids, contributing to a better understanding of their chemical behavior (Kanawati et al., 2007).
Enzymatic Production
An enzymatic method was developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme. This method demonstrated a high yield and efficiency, suggesting potential applications in various biochemical processes (Yamada et al., 2017).
Synthesis of Functional Polycaprolactones
6-Oxohexanoic acid was utilized in the synthesis of functional polycaprolactones via the Passerini multicomponent polymerization. This novel approach enabled the creation of polycaprolactones with various pendant groups, opening up possibilities for advanced material science applications (Zhang et al., 2016).
Propriétés
IUPAC Name |
6-(4-butylphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJJFGEZGABNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Butylphenyl)-6-oxohexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

